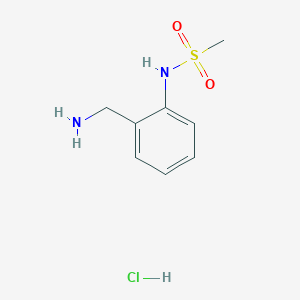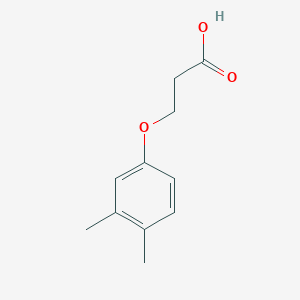![molecular formula C12H9BO2 B2418930 10H-Dibenzo[b,e][1,4]oxaborinin-10-ol CAS No. 19014-28-9](/img/structure/B2418930.png)
10H-Dibenzo[b,e][1,4]oxaborinin-10-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Dibenzo[b,e][1,4]oxaborinin-10-ol: is a chemical compound with the molecular formula C12H9BO2 It is known for its unique structure, which includes a boron atom integrated into a dibenzofuran framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Dibenzo[b,e][1,4]oxaborinin-10-ol typically involves the reaction of dibenzofuran with boron-containing reagents. One common method includes the use of boronic acids or boron trifluoride as starting materials. The reaction is often carried out under inert atmosphere conditions to prevent oxidation and degradation of the product. The reaction temperature is usually maintained at a moderate level, around 80-100°C, to facilitate the formation of the boron-oxygen bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 10H-Dibenzo[b,e][1,4]oxaborinin-10-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron-oxygen bond to a boron-hydrogen bond.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides are employed.
Major Products:
Oxidation: Boronic acids or borate esters.
Reduction: Boron-hydrogen compounds.
Substitution: Halogenated or alkylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
10H-Dibenzo[b,e][1,4]oxaborinin-10-ol has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.
Medicine: Research is ongoing to explore its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials, such as polymers and composites, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 10H-Dibenzo[b,e][1,4]oxaborinin-10-ol involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating catalytic reactions. In biological systems, the compound can interact with biomolecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but its ability to form boron-oxygen bonds is a key feature.
Comparación Con Compuestos Similares
Dibenzofuran: Lacks the boron atom but has a similar structural framework.
Phenoxaborin: Contains a boron atom but differs in the arrangement of the aromatic rings.
Boronic Acids: Share the boron-oxygen bond but have different structural features.
Uniqueness: 10H-Dibenzo[b,e][1,4]oxaborinin-10-ol is unique due to its combination of a dibenzofuran framework with a boron atom, which imparts distinct chemical properties. This combination allows it to participate in a variety of reactions and applications that are not possible with similar compounds lacking either the boron atom or the specific structural arrangement.
Propiedades
IUPAC Name |
10-hydroxybenzo[b][1,4]benzoxaborinine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYFPDIBAOEMHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC=CC=C2OC3=CC=CC=C31)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
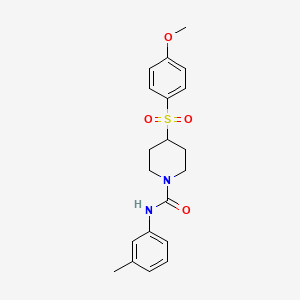
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2418851.png)
![N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2418853.png)


![N-[2-[(2-Chloroacetyl)amino]cyclohexyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2418858.png)
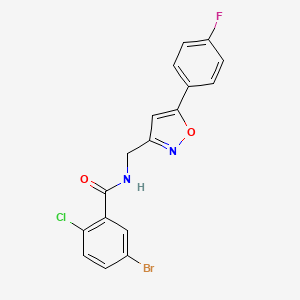

![5-chloro-N-[(dimethylamino)methylene]-3-phenyl-1H-indole-2-carboxamide](/img/structure/B2418862.png)
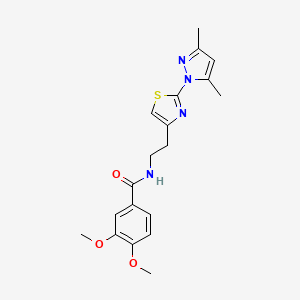
![2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2418865.png)
